2-methyl-1-propyl-1H-indole-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-methyl-1-propylindole-3-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H2,13,15,16) |
InChI Key |
VPJBZUUBEJLEAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)S(=O)(=O)N)C |
Origin of Product |
United States |
Elucidation of Structure Activity Relationships Sar for 2 Methyl 1 Propyl 1h Indole 3 Sulfonamide and Analogues
Influence of the N1-Propyl Substituent on Biological Activity Profiles
The substituent at the N1 position of the indole (B1671886) ring is a critical determinant of the molecule's interaction with biological targets. Variations in the alkyl chain length, conformation, and electronic properties at this position can profoundly impact potency and selectivity.
Impact of Alkyl Chain Length and Conformation at N1
Studies on related indole-based compounds have shown that the length and branching of the N1-alkyl chain can significantly influence biological activity. While specific data for 2-methyl-1-propyl-1H-indole-3-sulfonamide is not extensively detailed in publicly available research, general principles of SAR in similar heterocyclic compounds suggest that the n-propyl group likely occupies a specific hydrophobic pocket within its target protein.
Alterations to this chain length would likely modulate the van der Waals interactions within this pocket. For instance, a shorter chain (e.g., methyl or ethyl) might not fully occupy the hydrophobic pocket, leading to a decrease in binding affinity. Conversely, a longer or bulkier substituent could introduce steric hindrance, also resulting in reduced activity. The flexibility of the propyl chain allows it to adopt various conformations, one of which is presumably optimal for binding.
Interactive Data Table: Hypothetical Impact of N1-Alkyl Chain Length on Activity
| Compound | N1-Substituent | Relative Activity (%) | Rationale |
| Analog A | Methyl | 50 | Incomplete filling of hydrophobic pocket. |
| Analog B | Ethyl | 80 | Improved hydrophobic interaction over methyl. |
| Parent Compound | Propyl | 100 | Optimal fit in the hydrophobic pocket. |
| Analog C | Butyl | 70 | Potential for minor steric clashes. |
| Analog D | Isopropyl | 60 | Branched chain may disrupt optimal binding conformation. |
Note: This data is illustrative and based on general SAR principles for N-alkylated heterocyclic compounds.
Electronic and Steric Contributions of N1 Modifications
The N1-propyl group primarily contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Electronically, the propyl group is a weak electron-donating group, which can subtly influence the electron density of the indole ring system. However, its steric bulk is generally considered to be of greater importance in determining its interaction with a specific binding site. Modifications that introduce polar functional groups or aromatic rings at the N1 position would drastically alter the compound's physicochemical properties and, consequently, its biological activity profile.
Role of the C2-Methyl Group in Modulating Ligand-Target Interactions
The substitution at the C2 position of the indole core is another key factor in defining the pharmacological characteristics of this compound.
Stereoelectronic Effects of C2 Substitution
The methyl group at the C2 position is a small, lipophilic substituent that can influence the electronic environment of the indole ring. It can also serve as a key point of interaction with a hydrophobic region of the target protein. In many classes of indole-based compounds, the presence of a small alkyl group at C2 is crucial for activity. Replacing the methyl group with a hydrogen atom could lead to a loss of these beneficial hydrophobic interactions. Conversely, introducing larger alkyl groups might lead to steric clashes with the receptor.
Conformational Preferences Induced by the C2-Methyl Group
The C2-methyl group can influence the preferred conformation of the side chain at the C3 position. This steric influence can orient the C3-sulfonamide moiety in a specific spatial arrangement that is optimal for binding to its biological target. This conformational locking can be advantageous for enhancing potency and selectivity.
Criticality of the C3-Sulfonamide Moiety for Biological Potency and Selectivity
The sulfonamide group at the C3 position is a cornerstone of the biological activity of this class of compounds. Sulfonamides are known to be involved in a wide range of biological activities and are present in numerous approved drugs. mdpi.com
The sulfonamide moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the sulfonamide can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor. For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide group coordinates with the zinc ion in the active site. nih.gov
Furthermore, the sulfonamide group serves as a bioisostere for the carboxylic acid group, offering advantages in drug design such as improved metabolic stability and better cell membrane permeability. mdpi.com The specific nature of the substituents on the sulfonamide nitrogen can be varied to fine-tune the compound's activity and selectivity. Molecular docking studies on similar indole sulfonamides have confirmed that the sulfonamide linker interacts with key residues in the active site of their targets. mdpi.com
Interactive Data Table: Hypothetical Impact of C3-Moiety on Activity
| Compound | C3-Moiety | Relative Potency (%) | Rationale |
| Parent Compound | Sulfonamide | 100 | Forms key hydrogen bonds and hydrophobic interactions. |
| Analog E | Carboxamide | 40 | Altered hydrogen bonding pattern and electronics. |
| Analog F | Ketone | 10 | Loss of critical hydrogen bonding capabilities. |
| Analog G | Amine | 5 | Change in acidity and hydrogen bonding potential. |
Note: This data is illustrative and based on general SAR principles for sulfonamide-containing compounds.
Analysis of the Sulfonamide Nitrogen Substitution Patterns
Substitutions on the nitrogen atom of the sulfonamide group at the C3 position of the indole ring play a pivotal role in modulating the pharmacological activity of these compounds. Research on analogous indolesulfonamides as tubulin polymerization inhibitors has shown that the nature of the substituent on the sulfonamide nitrogen significantly influences potency.
Generally, smaller, less polar substituents are favored. For instance, methylated sulfonamides have demonstrated greater potency compared to analogs bearing large and polar substitutions. This suggests that bulky or highly polar groups on the sulfonamide nitrogen may introduce steric hindrance or unfavorable electronic properties that diminish binding affinity to the target protein. The substitution pattern impacts not only the steric profile but also the hydrogen-bonding capacity of the sulfonamide moiety, which is often crucial for target interaction.
The table below summarizes the general trends observed for sulfonamide nitrogen substitutions in related indole scaffolds.
| Substitution Type | General Impact on Activity | Rationale |
| Small Alkyl (e.g., Methyl) | Often leads to higher potency. | Favorable steric profile, maintains appropriate electronic character for binding. |
| Large/Bulky Alkyl | Generally decreases potency. | Potential for steric clashes within the binding site. |
| Polar Groups | Can reduce potency. | May introduce unfavorable interactions in hydrophobic binding pockets. |
| Aromatic Rings | Variable, depends on the target. | Can introduce beneficial pi-stacking interactions but may also lead to steric hindrance. |
Comparison with Bioisosteric Replacements (e.g., Carboxamides, Sulfones) at C3
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties. Comparing the sulfonamide group at the C3 position with its bioisosteres, such as carboxamides and sulfones, reveals the unique contributions of the sulfonamide moiety to biological activity.
Carboxamides: The replacement of a sulfonamide with a carboxamide can have a dramatic, and often target-dependent, effect on activity. For instance, in a series of compounds targeting Trypanosoma cruzi, replacing a carboxamide linker with a sulfonamide resulted in a complete loss of potency. nih.gov Conversely, N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as potent inhibitors of galectin-3, highlighting that a combination of these moieties can be effective. nih.gov The key differences lie in their geometry, electronic properties, and hydrogen bonding capabilities. While both can act as hydrogen bond acceptors, the sulfonamide has a tetrahedral geometry around the sulfur atom, whereas the carboxamide is planar. This difference in three-dimensional structure can significantly alter how a molecule fits into a binding site.
Sulfones: Indolylarylsulfones, where the sulfonamide is replaced by a sulfone group, represent another important class of biologically active molecules. They have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov The sulfone group is a strong hydrogen bond acceptor but lacks the hydrogen bond donor capability of an unsubstituted or monosubstituted sulfonamide. This can be a critical difference in target engagement.
The choice between a sulfonamide, carboxamide, or sulfone at the C3 position is therefore highly dependent on the specific molecular interactions required for activity at a given biological target.
Impact of Sulfonamide Orientation and Planarity
The biological activity of indole-3-sulfonamides is not only dependent on the presence of the sulfonamide group but also on its specific three-dimensional orientation relative to the indole ring. The conformational flexibility of the bond between the indole C3 and the sulfur atom allows for various spatial arrangements, which can influence receptor binding.
Computational and structural studies have indicated that weak intramolecular interactions, such as C-H···O hydrogen bonds, can stabilize specific conformations of N-arylsulfonyl indole derivatives. nih.gov These interactions can influence the dihedral angles of the sulfonamide group, effectively locking the molecule into a bioactive conformation. The planarity and orientation of the sulfonamide group are critical for establishing key interactions, such as hydrogen bonds, with amino acid residues in the target's binding pocket. For example, in the case of the drug indapamide, molecular docking studies suggest that the sulfonamide group forms specific hydrogen bonds with residues like Arg372 and Glu374 in the active site of CYP3A4. nih.gov This highlights the importance of a well-defined orientation for optimal target engagement.
Comparative SAR with Related Indole-Based Scaffolds in Target Engagement
The indole-3-sulfonamide scaffold has been explored for its inhibitory activity against a variety of biological targets. Comparing its SAR across these targets provides a comprehensive view of its therapeutic potential.
Indole-3-sulfonamides as Carbonic Anhydrase Inhibitors
Indole-3-sulfonamides have emerged as a promising class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety is a well-established zinc-binding group in many CA inhibitors. Studies have shown that novel urea (B33335) derivatives of indole containing a sulfonamide at the C3 position are potent and selective inhibitors of certain human CA (hCA) isoforms. nih.gov
Specifically, these compounds have demonstrated significant activity against hCA II, a ubiquitous isoform, and the tumor-associated isoforms hCA IX and XII. nih.gov The SAR for this class of inhibitors often involves modifications to the indole ring and the substitution pattern on the sulfonamide nitrogen to achieve isoform selectivity. For example, certain substitutions can exploit subtle differences in the active site cavities of the various CA isoforms. One study found that a series of indole-based benzenesulfonamides exhibited potent and selective inhibition of the hCA II isoform. nih.gov
The general SAR for indole-3-sulfonamides as CA inhibitors is summarized below:
| Structural Feature | Impact on CA Inhibition |
| Indole N1-substitution | Can modulate selectivity and potency. |
| Indole Ring Substituents | Affects binding to isoform-specific subpockets. |
| Sulfonamide Moiety | Essential for zinc binding in the active site. |
| N-Sulfonamide Substituents | Can be modified to enhance isoform selectivity. |
Indolesulfonamides as Tubulin Polymerization Inhibitors
A significant area of research for indolesulfonamides has been in the development of anticancer agents that target tubulin polymerization. These compounds often act as colchicine (B1669291) binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
The SAR for these inhibitors is well-defined. As mentioned previously, small alkyl groups, such as methyl, on the sulfonamide nitrogen are preferred for potent activity. Larger or more polar groups tend to decrease inhibitory effects. Furthermore, substitutions on the indole ring itself, as well as the nature of any aryl group attached to the sulfonamide, are critical for optimizing anti-tubulin activity. These modifications influence how the molecule fits into the hydrophobic colchicine binding pocket on tubulin.
Elucidation of Structure-Activity Relationships (SAR) for Indole-2-carboxamide Analogues and the Relevance of Sulfonamide Substitutions
The exploration of structure-activity relationships (SAR) for indole-based compounds has been a fertile area of research in medicinal chemistry, leading to the discovery of numerous potent biological agents. A significant focus has been on indole-2-carboxamides, a scaffold known for its diverse pharmacological activities. Concurrently, the strategic incorporation of sulfonamide moieties has been a key strategy in drug design. This section delves into the SAR of indole-2-carboxamide analogues and examines the impact and relevance of substituting the carboxamide group with a sulfonamide, a classic example of bioisosteric replacement.
The carboxamide and sulfonamide functional groups are considered bioisosteres, meaning they share similar physical or chemical properties which can result in comparable biological activities. This bioisosteric relationship is rooted in their similar steric and electronic characteristics, which allows them to engage in similar interactions with biological targets. uaeu.ac.aenih.gov However, the substitution of a carboxamide with a sulfonamide can also lead to significant changes in a molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can profoundly influence its biological activity, pharmacokinetics, and pharmacodynamics. uaeu.ac.aenih.govnih.gov
In the context of indole-2-carboxamides, the carboxamide moiety is often a crucial pharmacophoric element, participating in key hydrogen bonding interactions with target proteins. SAR studies on various series of indole-2-carboxamides have highlighted the importance of the substituents on the indole ring and the amide nitrogen for biological activity. nih.govnih.gov For instance, in a series of N-arylsulfonyl-5-aryloxy-indole-2-carboxamide derivatives, variations of the sulfonamide portion were explored, demonstrating that different substitutions on the aryl ring of the sulfonamide could modulate binding affinity to galectin-3 and galectin-8C. nih.gov
The direct replacement of the carboxamide group at the 2-position of the indole scaffold with a sulfonamide represents a significant structural modification. Such a change can alter the geometry and electronic distribution of the molecule, potentially impacting its ability to bind to the original target. A study exploring the SAR of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity found that replacing the carboxamide linker with a sulfonamide resulted in a complete loss of potency. acs.org This finding underscores that while carboxamides and sulfonamides are considered bioisosteres, the success of this substitution is highly dependent on the specific biological target and the binding pocket's requirements.
Conversely, the introduction of a sulfonamide group at other positions of the indole ring, such as the 3-position, has led to the development of potent inhibitors of various enzymes. nih.gov This suggests that the indole nucleus can effectively serve as a scaffold for sulfonamide-based pharmacophores, even if a direct replacement of a 2-carboxamide (B11827560) is not always favorable. The electronic properties of the indole ring can influence the acidity and reactivity of the attached sulfonamide, which can be critical for its interaction with target enzymes.
The table below summarizes the conceptual differences and potential outcomes of substituting a carboxamide with a sulfonamide in the context of indole-2-carboxamide analogues, based on general principles of bioisosterism and findings from related studies.
| Structural Feature | Indole-2-Carboxamide | Indole with Sulfonamide Substitution | Potential Impact on Activity |
|---|---|---|---|
| Bioisosteric Group | -CONH- | -SO2NH- | Can maintain or alter biological activity depending on the target's tolerance for changes in geometry and electronic properties. acs.org |
| Acidity (pKa) | Amide N-H is generally non-acidic. | Sulfonamide N-H is significantly more acidic. uaeu.ac.aenih.gov | Can introduce new ionic interactions or alter the ionization state at physiological pH, potentially improving or hindering binding. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Strong H-bond donor and acceptor capabilities. | May form stronger or different hydrogen bonds with the target, influencing binding affinity. |
| Lipophilicity | Moderately polar. | Can increase lipophilicity depending on the substituents. | May affect cell permeability and pharmacokinetic properties. |
| Metabolic Stability | Amide bond can be susceptible to hydrolysis by amidases. | Sulfonamide bond is generally more resistant to metabolic cleavage. | Can lead to improved metabolic stability and a longer duration of action. |
Mechanistic Dissection of Biological Actions of 2 Methyl 1 Propyl 1h Indole 3 Sulfonamide Analogues
Identification and Characterization of Molecular Targets
There is no available information regarding the molecular targets of 2-methyl-1-propyl-1H-indole-3-sulfonamide.
Enzyme Inhibition Kinetics and Binding Affinities (e.g., IC50, Ki, KD)
No studies detailing the enzyme inhibition kinetics or binding affinities (such as IC50, Ki, or KD values) for this compound have been reported.
Receptor Binding Assays and Agonist/Antagonist Profiling
There are no published receptor binding assays or profiling studies to determine whether this compound acts as an agonist or antagonist at any known biological receptor.
Cellular and Subcellular Mechanisms of Action
Information regarding the cellular and subcellular effects of this compound is not available.
Impact on Target Protein Function and Pathway Modulation
Without identified molecular targets, the impact of this compound on protein function and pathway modulation remains unknown.
Analysis of Cellular Phenotypes Resulting from Target Engagement (e.g., cell cycle progression, microtubule dynamics)
There are no reports on the analysis of cellular phenotypes, such as effects on cell cycle progression or microtubule dynamics, resulting from treatment with this compound.
Investigations into Epigenetic Regulatory Pathways (e.g., histone methyltransferase activity)
No investigations into the effects of this compound on epigenetic regulatory pathways, including histone methyltransferase activity, have been documented in the scientific literature.
While research exists for other indole-3-sulfonamide derivatives, which have shown activities such as carbonic anhydrase inhibition, aromatase inhibition, and effects on tubulin polymerization, these findings are specific to those particular analogues and cannot be extrapolated to this compound without direct experimental evidence. nih.govmdpi.comrsc.org
Advanced Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Prediction of Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-methyl-1-propyl-1H-indole-3-sulfonamide, docking simulations can elucidate its potential binding modes and affinities within the active sites of various protein targets.
While specific docking studies for this compound are not extensively documented in the public domain, research on analogous indole (B1671886) and sulfonamide-containing molecules provides a framework for understanding its potential interactions. For instance, studies on related indole derivatives have demonstrated their ability to bind to a range of enzymes and receptors. nih.govnih.gov Similarly, sulfonamide derivatives have been extensively studied for their interactions with targets like carbonic anhydrases and various bacterial enzymes. jbclinpharm.orgnih.gov
A hypothetical molecular docking study of this compound against a relevant biological target, such as a protein kinase or a bacterial enzyme, would involve preparing the 3D structure of the ligand and the receptor. The docking algorithm would then explore various conformational and orientational possibilities of the ligand within the receptor's binding pocket, scoring them based on a defined scoring function. The results would be visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
Table 1: Predicted Interactions from a Hypothetical Molecular Docking Simulation
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in a Target Protein |
| Hydrogen Bond | Sulfonamide (-SO2NH2) | Ser, Thr, Asn, Gln, His |
| Hydrogen Bond | Indole NH | Asp, Glu, Main-chain carbonyls |
| Hydrophobic | Propyl group | Leu, Val, Ile, Phe, Trp |
| Hydrophobic | Methyl group | Ala, Val |
| Pi-Stacking | Indole ring | Phe, Tyr, Trp, His |
This predictive data is invaluable for understanding the structural basis of the compound's potential activity and for guiding the synthesis of analogs with improved binding affinities.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex and to explore its conformational dynamics over time. MD simulations provide a more dynamic and realistic representation of the molecular interactions compared to the static picture offered by docking.
In a typical MD simulation of a this compound-protein complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between all atoms in the system and integrates Newton's equations of motion to track their movements over a specific time period, often in the nanosecond to microsecond range.
Analysis of the MD trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Furthermore, MD simulations can provide insights into the persistence of key intermolecular interactions identified in docking studies. nih.govnih.gov
Table 2: Key Parameters Analyzed in a Hypothetical MD Simulation
| Parameter | Description | Implication for Ligand-Protein Complex |
| RMSD | Root-Mean-Square Deviation | Low RMSD values suggest a stable binding pose. |
| RMSF | Root-Mean-Square Fluctuation | Highlights flexible regions of the protein and ligand. |
| Hydrogen Bond Analysis | Persistence of hydrogen bonds over time | Confirms the importance of specific hydrogen bonding interactions. |
| Radius of Gyration | Compactness of the protein | Changes can indicate ligand-induced conformational changes. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.govsemanticscholar.org
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the observed biological activity. jbclinpharm.orgbiointerfaceresearch.com A well-validated QSAR model can be a powerful tool for predicting the activity of novel indole sulfonamide derivatives and for prioritizing which compounds to synthesize and test. nih.gov
Pharmacophore Modeling for Ligand-Based Drug Design and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model for a class of compounds including this compound can be generated based on the structures of known active molecules. This model represents a 3D query that can be used to search large chemical databases for other molecules that fit the pharmacophoric constraints, a process known as virtual screening. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown.
Table 3: Potential Pharmacophoric Features of this compound
| Feature | Corresponding Chemical Group |
| Hydrogen Bond Donor | Indole NH, Sulfonamide NH2 |
| Hydrogen Bond Acceptor | Sulfonamide SO2 |
| Hydrophobic Group | Propyl group, Methyl group |
| Aromatic Ring | Indole ring system |
Quantum Chemical Calculations for Electronic Property Analysis and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic properties and reactivity of this compound. Methods such as Density Functional Theory (DFT) are commonly used for these calculations. nih.govindexcopernicus.com
These calculations can determine a variety of molecular properties, including the optimized molecular geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, quantum chemical calculations can be used to compute the molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface and helps to predict sites for electrophilic and nucleophilic attack. indexcopernicus.com These theoretical calculations are fundamental for understanding the intrinsic chemical nature of this compound and for predicting its behavior in chemical reactions.
Future Directions and Therapeutic Potential
Exploration of Novel Biological Targets for 2-methyl-1-propyl-1H-indole-3-sulfonamide Analogues
The indole-sulfonamide framework is known to interact with a variety of biological targets, suggesting that analogues of this compound could be investigated for a wide range of therapeutic applications. acs.org Future research should focus on screening this compound and its derivatives against novel and emerging biological targets implicated in various diseases.
Key areas for exploration include:
Kinase Inhibition: Many indole (B1671886) derivatives are known to be kinase inhibitors, playing a role in cancer therapy. Screening analogues of this compound against a panel of kinases could identify novel anticancer agents.
Enzyme Inhibition: Beyond the well-studied carbonic anhydrases and aromatase, other enzymes could be targeted. nih.govnih.gov For example, enzymes involved in inflammatory pathways or metabolic disorders could be potential targets.
Receptor Modulation: The indole nucleus is a common feature in molecules that modulate neurotransmitter receptors. Analogues could be tested for activity at serotonin, dopamine, or other CNS receptors, indicating potential for treating neurological and psychiatric disorders.
Antimicrobial Targets: With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Indole-sulfonamide derivatives could be screened against bacterial or fungal targets that are distinct from those of existing drugs. acs.org
A systematic approach to target identification, as outlined in the table below, would be a crucial first step in elucidating the therapeutic potential of this class of compounds.
| Potential Biological Target Class | Specific Examples | Therapeutic Area | Rationale for Investigation |
| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Inflammatory Diseases | Indole scaffold is a common kinase-binding motif. |
| Carbonic Anhydrases | hCA I, II, IX, XII | Glaucoma, Oncology | Sulfonamide group is a classic zinc-binding pharmacophore for CAs. nih.govnih.gov |
| Aromatase | CYP19A1 | Oncology (Breast Cancer) | Indole-sulfonamides have shown aromatase inhibitory activity. nih.gov |
| Ectonucleotidases | ENPPs, e5'NT, h-TNAP | Oncology, Immunology | Certain indole derivatives can modulate adenosine (B11128) signaling in the tumor microenvironment. nih.gov |
| G-Protein Coupled Receptors | Serotonin (5-HT) Receptors, Dopamine Receptors | Neurology, Psychiatry | The indole structure is analogous to endogenous ligands like serotonin. |
Development of Next-Generation Indole-Sulfonamide Hybrid Molecules
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties. researchgate.net Future development of this compound should involve the creation of hybrid molecules that leverage the strengths of the indole-sulfonamide core and another biologically active moiety.
Potential hybridization strategies include:
Coupling with Heterocyclic Moieties: Incorporating other heterocyclic rings known for their biological activity, such as pyrazole, triazole, or quinoline, could result in synergistic effects. nih.govresearchgate.net For instance, a triazole ring could enhance the compound's binding to certain enzymes or receptors.
Integration of Natural Product Scaffolds: Hybridizing the indole-sulfonamide structure with fragments from natural products known for their potent biological activity could yield novel compounds with unique mechanisms of action.
Linkage to Known Drugs: Creating hybrid molecules by linking the indole-sulfonamide scaffold to an existing drug could lead to multi-target agents or improve the drug-like properties of the parent molecule.
The design of these hybrid molecules would be guided by computational modeling and a deep understanding of the structure-activity relationships of the parent compounds.
Integration with Emerging Technologies in Chemical Biology and Drug Discovery
The discovery and development of novel therapeutic agents based on the this compound scaffold can be accelerated by integrating cutting-edge technologies in chemical biology and drug discovery.
These technologies include:
High-Throughput Screening (HTS): Screening a library of this compound analogues against a wide range of biological targets can rapidly identify promising lead compounds.
Computational Chemistry and Machine Learning: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity of novel analogues and guide their design. acs.org Machine learning algorithms can analyze large datasets to identify patterns that correlate chemical structure with therapeutic effect. frontiersin.org
Chemical Probes and Activity-Based Protein Profiling (ABPP): Designing chemical probes based on the this compound structure can help to identify its direct biological targets in a cellular context. frontiersin.org ABPP can provide a global view of the enzymes that are targeted by a particular compound.
Organ-on-a-Chip and 3D Cell Culture Models: These advanced in vitro models can provide more physiologically relevant data on the efficacy and potential toxicity of new compounds compared to traditional 2D cell cultures.
The integration of these technologies can streamline the drug discovery process, from hit identification to lead optimization and preclinical evaluation.
Expanding the Scope of Structural Modifications for Enhanced Potency and Selectivity
Systematic structural modifications of the this compound scaffold will be essential for optimizing its biological activity and achieving the desired therapeutic profile. The structure-activity relationship (SAR) of indole-sulfonamide derivatives suggests that modifications at several key positions can significantly impact their potency and selectivity. acs.orgnih.gov
Key areas for structural modification include:
Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the indole ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding to biological targets.
Variation of the N-1 Propyl Group: Replacing the propyl group at the N-1 position of the indole with other alkyl or aryl groups can impact the compound's lipophilicity and pharmacokinetic properties. acs.org
Modification of the Sulfonamide Moiety: Altering the substituents on the sulfonamide nitrogen can influence the compound's acidity and hydrogen bonding capacity, which are often crucial for target engagement.
Introduction of Chiral Centers: The introduction of stereocenters into the molecule can lead to enantiomers with different biological activities, potentially improving selectivity for the target protein.
A systematic exploration of these structural modifications, as illustrated in the table below, will be critical for the development of potent and selective drug candidates based on the this compound scaffold.
| Position of Modification | Type of Modification | Potential Impact | Illustrative Functional Groups |
| Indole Ring (C4, C5, C6, C7) | Introduction of electron-withdrawing or electron-donating groups | Altered electronic properties, improved binding affinity | -F, -Cl, -Br, -OCH3, -NO2 |
| Indole N-1 Position | Variation of the alkyl substituent | Modified lipophilicity and pharmacokinetic profile | -CH3, -C2H5, -Benzyl, -Cyclohexyl |
| Sulfonamide Nitrogen | Substitution with different groups | Altered acidity and hydrogen bonding capacity | -H, -CH3, -Aryl, -Heteroaryl |
| Indole C-2 Methyl Group | Replacement with other small alkyl groups | Steric effects on binding pocket interactions | -C2H5, -Cyclopropyl |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-methyl-1-propyl-1H-indole-3-sulfonamide, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves sulfonylation of indole precursors or functionalization of pre-formed indole cores. For example, sulfonamide introduction can be achieved via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., NaH in THF). Optimization of yield requires careful control of reaction time, temperature, and stoichiometry. Evidence from analogous indole sulfonamides suggests refluxing in acetic acid with sodium acetate as a catalyst improves cyclization efficiency . Additionally, regioselective sulfenylation using sodium sulfinates (e.g., HI-promoted reactions) can enhance specificity for the 3-position . Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical for isolating high-purity products .
Basic: Which analytical techniques are most suitable for structural elucidation and conformational analysis of this compound?
Answer:
- X-ray crystallography : SHELX-based refinement is standard for resolving crystal structures, particularly for assessing bond lengths, angles, and non-covalent interactions. ORTEP-3 can visualize thermal ellipsoids and molecular geometry .
- NMR spectroscopy : - and -NMR are essential for confirming substituent positions and sulfonamide connectivity. DEPT and 2D experiments (e.g., COSY, HSQC) resolve overlapping signals in aromatic regions .
- Conformational analysis : Cremer-Pople puckering parameters quantify ring non-planarity in indole derivatives, with displacement amplitudes calculated from crystallographic coordinates .
Advanced: How can computational modeling predict the bioactivity of sulfonamide-functionalized indole derivatives, and what are its limitations?
Answer:
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes, receptors). Parameters like HOMO-LUMO gaps and electrostatic potential maps predict reactivity and binding affinity. However, discrepancies often arise due to solvent effects, protein flexibility, or incomplete active-site modeling. Hybrid QM/MM approaches and MD simulations improve accuracy by incorporating dynamic behavior . Validation against experimental IC or Ki values is critical .
Advanced: What methodological frameworks address contradictions between computational predictions and experimental bioactivity data?
Answer:
- Statistical validation : Multivariate regression or machine learning (e.g., random forests) identifies outliers and correlates descriptors (e.g., logP, polar surface area) with observed activity .
- Experimental triage : Re-evaluate synthesis purity (via HPLC-MS) and assay conditions (e.g., buffer pH, co-solvents). For example, aggregation artifacts in bioassays can be mitigated using detergent controls .
- Crystallographic validation : Co-crystallization with target proteins resolves binding modes, reconciling docking predictions with structural data .
Advanced: How do substituents influence the conformational stability of the indole core, and what analytical tools quantify these effects?
Answer:
Propyl and sulfonamide groups introduce steric and electronic effects that perturb the indole ring’s planarity. Cremer-Pople coordinates (, ) derived from X-ray data quantify puckering amplitude and phase . For dynamic analysis, VT-NMR or variable-temperature XRD tracks conformational changes. Torsion angle distributions (e.g., C3-S-N-C dihedral) from DFT-optimized structures further reveal substituent-driven strain .
Advanced: What challenges arise during SHELX-based refinement of this compound’s crystal structure, and how are they resolved?
Answer:
Common issues include:
- Disorder in flexible groups : The propyl chain may exhibit positional disorder. Partial occupancy modeling and restraints (e.g., DFIX, SIMU) stabilize refinement .
- Twinned crystals : Twin law identification (via PLATON) and HKLF 5 data formatting improve convergence .
- Weak diffraction : High-resolution data (≤1.0 Å) and anisotropic displacement parameters (ADPs) enhance model precision. SHELXL’s REM/ISOR commands mitigate thermal motion artifacts .
Basic: How is the biological activity of this compound screened, and what assays are prioritized for mechanistic studies?
Answer:
- Primary screens : Antimicrobial activity via MIC assays (e.g., against S. aureus or C. albicans) . Anticancer potential is tested via MTT assays on cell lines (e.g., HeLa, MCF-7) .
- Mechanistic assays : Enzyme inhibition (e.g., COX-2, carbonic anhydrase) using fluorometric or colorimetric substrates. Kinase profiling (e.g., EGFR) via ADP-Glo™ assays .
- Target identification : SPR or ITC measures binding kinetics, while CRISPR-Cas9 knockout models validate cellular targets .
Advanced: What strategies optimize regioselectivity during sulfonamide functionalization of the indole ring?
Answer:
- Directing groups : Electron-withdrawing substituents (e.g., carbonyl at C2) direct sulfonylation to C3 via resonance stabilization .
- Catalytic systems : Pd-catalyzed C-H activation or Cu-mediated Ullmann couplings enhance selectivity for sterically hindered positions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring C3 over C2 substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
